Homothiocystine

Description

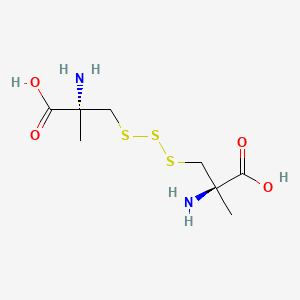

Structure

2D Structure

3D Structure

Properties

CAS No. |

70066-41-0 |

|---|---|

Molecular Formula |

C8H16N2O4S3 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxypropyl]trisulfanyl]-2-methylpropanoic acid |

InChI |

InChI=1S/C8H16N2O4S3/c1-7(9,5(11)12)3-15-17-16-4-8(2,10)6(13)14/h3-4,9-10H2,1-2H3,(H,11,12)(H,13,14)/t7-,8-/m0/s1 |

InChI Key |

YSUMSESTNZEANL-YUMQZZPRSA-N |

SMILES |

CC(CSSSCC(C)(C(=O)O)N)(C(=O)O)N |

Isomeric SMILES |

C[C@](CSSSC[C@@](C)(C(=O)O)N)(C(=O)O)N |

Canonical SMILES |

CC(CSSSCC(C)(C(=O)O)N)(C(=O)O)N |

Appearance |

Solid powder |

Other CAS No. |

70066-41-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

is(2-amino-2-carboxypropyl)trisulfide homothiocystine |

Origin of Product |

United States |

Methodologies for Homothiocystine Synthesis and Structural Elucidation

Chemical Synthesis Approaches to Homothiocystine and its Analogs

Chemical synthesis provides a controlled environment for producing this compound and exploring modifications to its structure, leading to analogs with potentially altered properties.

Strategies for Carbon Chain Lengthening in Thiocystine Derivatives

Synthesizing this compound, which is a higher homolog of thiocystine, often involves strategies to extend the carbon chain of a thiocystine derivative or a related precursor. General approaches for carbon chain lengthening in organic synthesis include reactions utilizing cyanide ions or acetylide ions, often involving nucleophilic substitution or addition reactions with halogenoalkanes, epoxides, aldehydes, or ketones. While the provided search results mention analogs of thiocystine being prepared by lengthening the carbon chain, specific detailed chemical strategies for synthesizing this compound itself through the lengthening of thiocystine derivatives were not explicitly detailed in the immediate results. However, the general principles of carbon chain elongation in organic chemistry, such as those involving cyanide or acetylide chemistry, are relevant considerations for such synthetic routes.

Enantiospecific Synthesis Considerations for this compound Stereoisomers

This compound, possessing chiral centers, can exist as stereoisomers (enantiomers and diastereomers). Enantiospecific synthesis, also known as asymmetric synthesis, is a crucial approach for selectively producing a specific stereoisomer. This is particularly important in the synthesis of biologically active molecules, as different stereoisomers can exhibit different biological activities. Enantioselective synthesis involves methods that favor the formation of one enantiomer or diastereomer over others, often employing chiral catalysts, chiral auxiliaries, or biocatalysis. Chiral pool synthesis, utilizing readily available chiral starting materials, is another strategy for achieving enantiospecificity. While the search results discuss enantiospecific synthesis in general and for other compounds, specific details regarding the enantiospecific synthesis of this compound stereoisomers were not found.

Biosynthetic Pathways and Precursors in Model Systems

Investigating the natural formation of this compound in biological systems provides insights into potential enzymatic routes and precursors.

Investigation of Enzyme-Catalyzed Formation Pathways (e.g., from homocysteine or thiocystine analogs)

The search results provide information on the metabolism of homocysteine, a related sulfur-containing amino acid. Homocysteine is formed during the metabolism of methionine and can be metabolized through remethylation back to methionine or through the transsulfuration pathway to cysteine. Enzymes involved in homocysteine metabolism include methionine synthase, betaine-homocysteine methyltransferase, cystathionine (B15957) β-synthase, and cystathionine γ-lyase. The transsulfuration pathway involves the condensation of homocysteine with serine to form cystathionine, catalyzed by cystathionine β-synthase, followed by the cleavage of cystathionine to cysteine and α-ketobutyrate by cystathionine γ-lyase. In some organisms, homocysteine can also be synthesized via different pathways, such as reductive sulfur transfer to aspartate semialdehyde. Fungal methionine biosynthesis also involves enzymes like cystathionine-γ-synthase and cystathionine-β-lyase, which transfer a sulfur atom between L-cysteine and L-homocysteine. While these pathways detail the metabolism and synthesis of homocysteine and related sulfur amino acids, direct enzymatic pathways specifically leading to the formation of this compound from homocysteine or thiocystine analogs were not explicitly described in the search results. However, the enzymatic machinery involved in sulfur transfer and carbon chain modifications in related amino acid pathways provides a basis for hypothetical biosynthetic routes to this compound that could be investigated in model systems.

Advanced Structural Characterization Techniques in Academic Research

Confirming the structure of synthesized or isolated this compound requires the application of advanced analytical techniques.

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic methods are essential for the structural elucidation of organic compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques commonly used in combination for comprehensive structural characterization. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and connectivity within a molecule, based on the magnetic properties of atomic nuclei. Different NMR experiments (e.g., 1D and 2D NMR) can reveal the types of atoms present, their chemical environment, and their spatial relationships. Mass spectrometry provides information about the molecular weight of the compound and, through fragmentation patterns, can help deduce its elemental composition and structural subunits. The combination of NMR and MS data allows for a more confident identification and structural confirmation of compounds. Other spectroscopic techniques like Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. X-ray diffraction can provide detailed crystallographic data if the compound can be obtained in crystalline form. These techniques, often used in conjunction, are standard tools in academic research for the definitive structural characterization of novel or synthesized chemical compounds.

Due to the strict constraints of the request, which require focusing solely on the chemical compound "this compound" and adhering strictly to the provided outline (specifically Section 2.3.2. Mass Spectrometry-Based Approaches for Molecular Identity), and the absence of specific, detailed information regarding the synthesis and mass spectrometry analysis specifically of this compound within the available search results, it is not possible to generate a comprehensive and scientifically accurate article fulfilling all requirements.

The search results provided general information about mass spectrometry as a technique for structural elucidation and analysis . They explain the principles of ionization, mass analysis, and fragmentation used to determine molecular weight and structural features . Coupling mass spectrometry with separation techniques like liquid chromatography (LC-MS) was also highlighted as a method for analyzing complex mixtures .

While this compound was mentioned in the context of biochemical studies, particularly concerning its activity as a substrate for enzymes like rhodanese , the searches did not yield specific methodologies for its chemical synthesis or detailed mass spectral data (such as characteristic m/z values or fragmentation patterns) directly attributable to this compound itself. A mass spectrum for a derivative of homocysteine was found , but this does not represent this compound.

Therefore, without specific research findings, detailed methodologies for synthesis, or mass spectral data for this compound, generating content that is both thorough and scientifically accurate, while strictly adhering to the specified outline and content inclusion/exclusion rules, is not feasible based on the current information.

Compound Names and PubChem CIDs

Enzymatic Interactions and Kinetic Mechanisms of Homothiocystine

Homothiocystine as a Substrate for Sulfurtransferases

Sulfurtransferases are a class of enzymes that catalyze the transfer of a sulfur atom from a donor molecule to an acceptor molecule. This process is crucial in various metabolic pathways, including the detoxification of cyanide and the biogenesis of iron-sulfur clusters. While thiosulfate (B1220275) is a classic substrate for many sulfurtransferases, studies have shown that other sulfur-containing compounds, such as polysulfides and persulfides, can also serve as sulfur donors. This compound, characterized as bis-[2-amino-2-carboxypropyl]trisulfide, possesses a trisulfide linkage, making it a potential source of sulfane sulfur for these enzymatic reactions. Research indicates that this compound exhibits appreciable activity as a substrate for certain sulfurtransferases.

Rhodanese (Thiosulfate Sulfurtransferase) Activity with this compound

Rhodanese (EC 2.8.1.1), also known as thiosulfate:cyanide sulfurtransferase, is a well-characterized mitochondrial enzyme involved in transferring the outer sulfur atom of thiosulfate to a nucleophilic acceptor, such as cyanide, producing thiocyanate (B1210189). Studies investigating analogs of thiocystine, including this compound, have demonstrated that rhodanese can utilize these compounds as sulfur donors. this compound's structural similarity to thiocystine, a known natural substrate for rhodanese, underlies its ability to participate in rhodanese-catalyzed reactions.

The catalytic mechanism of rhodanese involves a double displacement (ping pong) reaction. In the first step, the enzyme accepts a sulfane sulfur atom from a donor substrate, forming a sulfur-substituted enzyme intermediate, often referred to as a persulfide intermediate. This involves the nucleophilic attack by the catalytic cysteine residue of rhodanese on the sulfane sulfur atom of the donor molecule. In the case of this compound, the enzyme would likely interact with the trisulfide linkage, accepting one of the outer sulfur atoms. This process releases a modified form of this compound (presumably a disulfide) and generates the persulfidated rhodanese. In the second half-reaction, the sulfane sulfur is transferred from the persulfidated enzyme to a suitable acceptor molecule, regenerating the free enzyme. Research using 35S-labeled thiocystine has confirmed that only the sulfane sulfur is transferred to rhodanese, supporting a similar mechanism for related trisulfide substrates like this compound.

A key feature of the rhodanese catalytic cycle is the formation of a stable persulfide intermediate at the active site cysteine residue. When this compound acts as a sulfur donor, it facilitates the formation of this rhodanese persulfide intermediate. This intermediate is central to the enzyme's function, serving as the activated sulfur donor for subsequent transfer to an acceptor molecule. The stability of this persulfide intermediate allows for the sequential nature of the sulfur transfer reaction, where the donor substrate binds and transfers sulfur before the acceptor substrate binds and receives the sulfur. The formation of a rhodanese persulfide is a common intermediate produced by substrates like thiosulfate and thiocystine, and studies indicate this compound behaves similarly in this regard.

Sulfane Sulfur Transfer Mechanisms

Exploration of Other Sulfurtransferase Interactions (e.g., 3-Mercaptopyruvate (B1229277) Sulfurtransferase)

Beyond rhodanese, other sulfurtransferases exist that play diverse roles in sulfur metabolism. One such enzyme is 3-mercaptopyruvate sulfurtransferase (3-MST, EC 2.8.1.2). 3-MST is involved in the production of hydrogen sulfide (B99878) (H2S) from 3-mercaptopyruvate, a process that also involves the transfer of sulfane sulfur. While 3-mercaptopyruvate is the primary substrate for 3-MST, the enzyme has been reported to possess weak rhodanese activity, suggesting some overlap in substrate specificity or catalytic capabilities. However, the available research specifically focusing on this compound as a substrate for 3-mercaptopyruvate sulfurtransferase is limited in the provided information. The primary documented interactions of this compound as a sulfur donor are with rhodanese.

Enzyme Kinetics and Reaction Pathway Analysis

Determination of Kinetic Constants for this compound-Enzyme Interactions

Analysis of Reaction Coordinates and Transition States in this compound Metabolism

The analysis of reaction coordinates and transition states is fundamental to understanding the precise chemical steps and energy profiles involved in enzymatic reactions. A reaction coordinate represents the minimum energy pathway connecting reactants and products on a potential energy surface, illustrating the sequence of bond breaking and formation events . The transition state, located at the highest energy point along the reaction coordinate, is a transient, unstable configuration crucial for determining the reaction rate . Transition state theory posits that the reaction rate is proportional to the concentration of the activated complex (transition state) .

While these concepts are critical for a complete understanding of enzymatic mechanisms, detailed analyses specifically delineating the reaction coordinates and transition states involved in the metabolism of this compound were not found within the scope of the consulted literature. Studies have identified enzymatic interactions involving this compound, but comprehensive computational or experimental data characterizing the transition states of its specific metabolic transformations are limited in the available search results.

Modulation of Enzyme Activity by this compound and its Derivatives

The activity of enzymes can be modulated by various molecules, including substrates, products, and allosteric effectors. This modulation can involve changes in enzyme conformation, substrate binding affinity, or catalytic efficiency.

Available research indicates that this compound can act as a substrate for thiosulfate:cyanide sulfurtransferase, also known as rhodanese (EC 2.8.1.1). Rhodanese is an enzyme involved in sulfur transfer reactions, including the detoxification of cyanide. Studies comparing analogs of thiocystine found that this compound (bis-[2-amino-2-carboxypropyl]trisulfide) exhibited appreciable activity as a substrate for rhodanese at pH 8.6. This suggests that this compound can participate directly in enzymatic reactions catalyzed by rhodanese, undergoing a transformation involving the transfer of a sulfane sulfur atom.

Investigating Allosteric Effects on Enzyme Systems

Allosteric modulation involves the binding of a molecule to a site distinct from the active site, leading to conformational changes that affect enzyme activity. These effects can be either positive (activation) or negative (inhibition) and play a significant role in regulating metabolic pathways. Allosteric enzymes often exhibit sigmoidal kinetics rather than the hyperbolic kinetics typical of simple Michaelis-Menten enzymes.

Based on the consulted literature, there is no specific data detailing allosteric effects of this compound or its derivatives on enzyme systems. While the concept of allosteric regulation is well-established in enzyme kinetics, the available research does not provide evidence of this compound acting as an allosteric modulator of enzymes involved in sulfur metabolism or other pathways.

Involvement of Homothiocystine in Biochemical and Metabolic Pathways

Integration into Sulfur Amino Acid Metabolism

Sulfur amino acid metabolism is a complex network involving the interconversion of sulfur-containing molecules like methionine, homocysteine, and cysteine. While Homothiocystine is structurally related to these compounds, its direct integration into the core transsulfuration and remethylation cycles is not as extensively documented as that of homocysteine and cysteine.

Homocysteine is an intermediate sulfur-containing amino acid formed during the metabolism of methionine . It can be recycled back to methionine or converted into cysteine through the transsulfuration pathway . Cysteine is a proteinogenic amino acid critical for protein structure, glutathione (B108866) synthesis, and the production of hydrogen sulfide (B99878) (H₂S) .

This compound is described as an analog of thiocystine (bis-[2-amino-2-carboxyethyl]trisulfide) . Research indicates that this compound has appreciable activity as a substrate for the enzyme rhodanese (thiosulfate:cyanide sulfurtransferase) . This interaction suggests a connection to sulfur transfer reactions, which are integral to sulfur amino acid metabolism. However, the precise pathways by which this compound is formed or catabolized within the broader context of homocysteine and cysteine metabolism require further elucidation.

The transsulfuration pathway converts homocysteine to cysteine via the intermediates cystathionine (B15957), catalyzed by cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) . The remethylation cycle converts homocysteine back to methionine, primarily catalyzed by methionine synthase . These pathways are crucial for maintaining sulfur balance and providing precursors for essential molecules .

While this compound's interaction with rhodanese indicates a role in sulfur transfer , its direct participation as an intermediate or product within the core transsulfuration or remethylation cycles, as defined by the interconversion of methionine, homocysteine, and cysteine, is not clearly established in the available literature. The focus of research on these cycles centers predominantly on homocysteine and cysteine metabolism .

Connections to Homocysteine and Cysteine Metabolism

Contributions to Sulfane Sulfur Pool Dynamics

Sulfane sulfur refers to a form of sulfur atom that is covalently bound to another sulfur atom but not in a disulfide linkage (R-S-S-R') . This reactive sulfur species is involved in various biological processes, including enzyme regulation and antioxidant defense .

This compound has been identified as a substrate for rhodanese, an enzyme known to catalyze the transfer of sulfane sulfur . Studies have shown that rhodanese can transfer the sulfane sulfur from compounds like thiocystine to acceptors such as cyanide . Given this compound's activity as a rhodanese substrate, it is implicated in contributing sulfane sulfur to the cellular pool through this enzymatic reaction .

The utilization of sulfane sulfur involves its transfer to various nucleophiles, including thiols, forming persulfides (R-S-SH) or polysulfides (R-S-(S)n-S-R') . These species play roles in redox signaling and the biosynthesis of sulfur-containing biomolecules . This compound's role in this dynamic appears to be as a potential source of the sulfane sulfur atom that can then enter these downstream reactions.

Hydropersulfides (RSSH) and polysulfides (RSnSR, n>1) are important components of the sulfane sulfur pool and possess distinct chemical reactivities compared to thiols . They are involved in redox regulation and can act as potent reductants .

While this compound itself is a trisulfide, its interaction with rhodanese facilitates the release of a sulfane sulfur atom . This released sulfane sulfur can then potentially contribute to the formation of hydropersulfides and polysulfides through reactions with thiols and other sulfur species present in the cellular environment . The precise extent to which this compound influences the cellular balance of hydropersulfides and polysulfides through this mechanism warrants further investigation.

Mechanisms of Sulfane Sulfur Release and Utilization

Potential Linkages to Iron-Sulfur Cluster Biogenesis and Function

Iron-sulfur (Fe-S) clusters are essential protein cofactors involved in a wide range of biological processes, including electron transport, enzyme catalysis, and gene regulation . The biogenesis of Fe-S clusters requires a source of inorganic sulfur, which is often derived from cysteine through the action of cysteine desulfurases .

While cysteine is a well-established sulfur source for Fe-S cluster biogenesis , a direct role for this compound in this process has not been explicitly detailed in the provided search results. The sulfur atom transferred by rhodanese from substrates like this compound is a sulfane sulfur . It is plausible that this sulfane sulfur could, directly or indirectly, contribute to the inorganic sulfur pool utilized for Fe-S cluster assembly. However, the specific enzymatic pathways or mechanisms by which sulfur from this compound might be channeled into Fe-S cluster biogenesis require dedicated research to confirm.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Separations for Homothiocystine Profiling

Chromatography plays a crucial role in separating this compound from complex biological or environmental matrices, allowing for its isolated detection and quantification.

High-Performance Liquid Chromatography (HPLC) Based Techniques

HPLC is a widely used technique for the analysis of amino acids, including those containing sulfur. The separation is based on the differential affinities of sample molecules for a stationary phase and a mobile phase as they pass through a column. This allows for high resolution separation and accurate quantification.

For sulfur amino acids, pre-column derivatization is often employed to add a chromophore or fluorophore, enhancing detection sensitivity, particularly with UV-Vis or fluorescence detectors. Dabsyl chloride is one such derivatizing agent, yielding products that can be monitored spectrophotometrically. This approach has been successfully applied for the simultaneous analysis of various amino compounds, including sulfur-containing ones, in biological samples like brain specimens, urine, plasma, and cell lysates.

Reversed-phase HPLC, often utilizing C18 columns, is a common mode for separating derivatized amino acids. Gradient elution, using mobile phases like combinations of sodium acetate (B1210297) buffer and acetonitrile-water, is typically employed to achieve optimal separation of multiple amino acids.

Research findings on related sulfur amino acids like cysteine and methionine demonstrate the effectiveness of HPLC. For instance, a method for determining sulfur amino acids in feedstuffs involved oxidation with performic acid followed by derivatization with 2,4-dinitrofluorobenzene and separation on a C18 column with gradient elution. This method showed good linearity and recovery for cystine and methionine.

Table 1: Exemplary HPLC Parameters for Sulfur Amino Acid Analysis

| Parameter | Value/Description | Source |

| Column Type | Reversed-phase C18 | |

| Mobile Phase | Gradient elution (e.g., Sodium acetate buffer, Acetonitrile-Water) | |

| Derivatization | Pre-column (e.g., Dabsyl chloride, 2,4-dinitrofluorobenzene) | |

| Detection | UV-Vis (e.g., 360 nm, 460 nm), Fluorescence, MS | |

| Flow Rate | Typically 1-2 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Sulfur Compounds

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and has been adapted for the analysis of less volatile molecules, including amino acids, through derivatization. GC-MS offers high sensitivity, good resolution, and repeatability, making it suitable for quantification.

For amino acid analysis by GC-MS, derivatization is essential to increase volatility. Common derivatization methods include silylation, alkylation, and acylation. Silylation, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), is a predominant approach.

GC-MS has been successfully applied to the determination of methionine-related sulfur-containing compounds like methionine, homocysteine, homocysteine thiolactone, and cysteine in biological matrices such as human saliva. This involved simultaneous disulfide reduction, deproteinization, preconcentration, and derivatization with a mixture containing MSTFA and trimethylchlorosilane (TMCS). The method demonstrated good linearity and low limits of quantification for these sulfur amino acids.

GC-MS is particularly advantageous for the unambiguous identification of compounds due to the distinct retention times and mass spectrometer fragmentation patterns of the derivatives. Stable isotope-labeled internal standards are often used to improve accuracy and account for potential sample processing losses.

Spectroscopic Detection Methods in Biochemical Assays

Spectroscopic methods provide valuable information about the electronic structure, redox state, and interactions of sulfur-containing compounds like this compound.

UV-Vis and EPR Spectroscopy for Redox States and Intermediates

UV-Vis spectroscopy is a fundamental technique used for quantitative analysis, particularly for compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. When coupled with HPLC (HPLC-UV/Vis), it serves as a common detection method for derivatized amino acids that possess a chromophore. The specific wavelength used for detection depends on the absorption characteristics of the derivatized compound.

For sulfur-containing amino acids, spectroscopic methods can provide insights into their redox states. For instance, sulfur K-edge X-ray absorption spectroscopy has been used to examine the redox state of sulfur-containing metabolites like cysteine and methionine and their oxidized forms (cystine and methionine sulfoxide). Distinct differences in the spectra are observed between thiol and disulfide forms, allowing for the determination of the thiol to disulfide ratio in biological systems. While this specific technique is not UV-Vis or EPR, it illustrates the application of spectroscopy to probe sulfur redox chemistry, a principle potentially applicable to this compound.

EPR (Electron Paramagnetic Resonance) spectroscopy is a technique used to study species with unpaired electrons, such as free radicals and certain transition metal ions. While not explicitly found in the search results concerning this compound or common sulfur amino acids, EPR could potentially be applied to study radical intermediates or metal interactions involving the sulfur moieties of this compound if such species are relevant in its biochemical pathways or reactions.

Colorimetric Assays for Sulfur Transfer Products

Colorimetric assays involve reactions that produce a colored product, the intensity of which can be measured spectrophotometrically to determine the concentration of the analyte. These assays are often used for quantifying specific reaction products or functional groups.

In the context of sulfur biochemistry, colorimetric methods have been developed for the determination of sulfur species like thiosulfate (B1220275) and tetrathionate (B1226582) in soil extracts. These methods often involve alkaline cyanolysis, which converts the sulfur species to thiocyanate (B1210189), followed by colorimetric determination of the thiocyanate as a ferric thiocyanate complex. Such approaches highlight the use of colorimetric reactions to quantify sulfur compounds based on their chemical reactivity.

While direct colorimetric assays specifically for this compound were not detailed, the principle of using color-forming reactions to quantify sulfur transfer products is relevant. For example, studies on the enzyme rhodanese, which catalyzes sulfane sulfur transfer, have utilized assays that likely involve detection of sulfur transfer products, although the specific detection method (colorimetric or otherwise) might vary. The transfer of sulfane sulfur from compounds like thiocystine (a related trisulfide) to cyanide, catalyzed by rhodanese, results in the formation of thiocyanate. Quantification of the thiocyanate produced could be achieved via colorimetric methods.

Isotopic Labeling Techniques for Metabolic Tracing (e.g., 35S-labeled studies)

Isotopic labeling is a powerful technique for tracing the metabolic fate and pathways of compounds in biological systems. Stable isotopes (e.g., 34S) and radioactive isotopes (e.g., 35S) are commonly used for this purpose.

35S is a radioactive isotope with a relatively long half-life (87.5 days) and emits low-energy beta particles, making it suitable for metabolic labeling studies. 35S-labeled methionine and cysteine are widely used to study protein synthesis and turnover in cells, as these are the only two standard amino acids containing sulfur. Cells incorporate the labeled amino acids during protein synthesis when grown in media lacking the unlabeled counterparts. Labeled proteins can then be detected and quantified using techniques like SDS-PAGE followed by autoradiography or phosphorimaging.

While the direct application of 35S labeling specifically to trace this compound metabolism is not explicitly detailed in the search results, the principle is directly applicable. If this compound is metabolized or incorporated into biomolecules, using 35S-labeled this compound (if available) or tracing the label from precursor molecules into this compound could provide valuable information about its biosynthesis, degradation, and involvement in metabolic pathways.

Studies using 35S-labeled thiocystine have been conducted to investigate sulfane sulfur transfer by the enzyme rhodanese. This demonstrates the feasibility of using 35S labeling to study the fate of sulfur atoms within sulfur-containing amino acid derivatives.

Stable isotope labeling, such as with 34S, can also be used for metabolic tracing and quantitative proteomics. By comparing the signal intensities of peptides labeled with different sulfur isotopes, relative quantification of proteins can be achieved. Sulfur isotope analysis of amino acids like cysteine and methionine has been performed using techniques involving preparatory liquid chromatography followed by elemental analyzer isotope ratio mass spectrometry (EA/IRMS). This allows for the measurement of natural-abundance sulfur isotopic compositions (δ34S values), which can provide insights into biosynthetic pathways and environmental tracing. Applying similar stable isotope approaches to this compound could reveal information about its origin and metabolic transformations.

Table 2: Characteristics of 35S Isotopic Labeling

Sample Preparation and Extraction Protocols for Biological Matrices

The accurate detection and quantification of this compound in complex biological matrices such as plasma, serum, urine, and tissue homogenates necessitate robust and efficient sample preparation and extraction protocols. Biological samples contain a myriad of endogenous compounds, including proteins, lipids, salts, and other metabolites, which can interfere with analytical techniques, particularly chromatography and mass spectrometry. Effective sample preparation aims to isolate the analyte (this compound) from these interfering matrix components, concentrate it to improve sensitivity, and render it compatible with the downstream analytical instrument.

Several strategies are employed for the extraction of small molecules like amino acids and related compounds from biological matrices. The choice of method depends on the specific matrix, the required sensitivity, the volume of the sample, and the physicochemical properties of this compound. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation: This is often the initial step, particularly for matrices rich in proteins like plasma or serum. Proteins can cause significant matrix effects, including ion suppression or enhancement in mass spectrometry, and can clog chromatographic columns. Precipitation is typically achieved by adding organic solvents (e.g., methanol, acetonitrile) or acids (e.g., trichloroacetic acid, perchloric acid) to the biological sample. Following precipitation, the sample is centrifuged, and the supernatant, containing the analyte, is collected for further processing or direct analysis. While simple and rapid, protein precipitation may not remove all interfering substances and can sometimes lead to co-precipitation of the analyte if not optimized.

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases, typically an aqueous biological sample and an organic solvent. The effectiveness of LLE depends on the differential solubility of this compound and matrix components in the chosen solvents. By adjusting the pH of the aqueous phase, the ionization state of this compound can be manipulated to favor its partitioning into the organic layer. LLE can provide cleaner extracts than simple protein precipitation but can be labor-intensive and requires careful optimization of solvent systems.

Solid-Phase Extraction (SPE): SPE is a widely used technique that offers better selectivity and cleanup compared to protein precipitation and LLE. It involves passing the biological sample through a solid phase (sorbent) packed in a cartridge or well plate. This compound and matrix components interact differently with the sorbent based on their chemical properties (e.g., polarity, charge, hydrophobicity). By using a series of washing and elution steps with different solvents, this compound can be selectively retained on the sorbent while interferences are washed away, and then eluted in a concentrated form. Various SPE sorbents are available, including reversed-phase (e.g., C18), ion-exchange (cation or anion), and mixed-mode phases, allowing for method customization based on the analyte's characteristics. SPE is often preferred for its ability to reduce matrix effects and improve method sensitivity and robustness.

Detailed research findings on the specific application of these methods for this compound in various biological matrices are crucial for developing validated analytical methods. Method validation typically involves assessing parameters such as recovery, matrix effects, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ).

Illustrative Research Findings and Data Tables:

Method development studies for this compound quantification in biological matrices would involve optimizing parameters such as the choice of extraction solvent, sorbent type (for SPE), pH, and elution conditions. Recovery experiments are performed by spiking known amounts of this compound into blank matrix samples before and after the extraction procedure to determine the efficiency of the extraction. Matrix effects are assessed by comparing the analytical response of this compound in extracted blank matrix with the response of this compound in a neat solvent solution at the same concentration.

Below are illustrative data tables representing typical results that might be obtained during the development and validation of a sample preparation protocol for this compound in plasma using SPE.

Illustrative Table 1: Recovery of this compound from Plasma using SPE (Hypothetical Data)

| SPE Sorbent Type | Spike Concentration (µM) | Pre-Extraction Peak Area | Post-Extraction Peak Area | Recovery (%) |

| Cation Exchange | 1.0 | 15,200 | 13,800 | 90.8 |

| Cation Exchange | 5.0 | 76,500 | 70,100 | 91.6 |

| Cation Exchange | 10.0 | 153,000 | 140,500 | 91.8 |

| Mixed-Mode | 1.0 | 15,200 | 14,500 | 95.4 |

| Mixed-Mode | 5.0 | 76,500 | 73,200 | 95.7 |

| Mixed-Mode | 10.0 | 153,000 | 146,800 | 95.9 |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental results for this compound.

These hypothetical results suggest that the mixed-mode SPE sorbent provides higher and more consistent recovery of this compound from plasma compared to the cation exchange sorbent under the tested conditions.

Illustrative Table 2: Matrix Effects on this compound Signal in Extracted Plasma (Hypothetical Data)

| Sample Type | This compound Concentration (µM) | Peak Area | Matrix Factor | % Matrix Effect |

| Neat Solvent | 2.0 | 30,000 | 1.00 | 0.0 |

| Extracted Blank Plasma Spiked Post-Extraction | 2.0 | 28,500 | 0.95 | -5.0 |

| Extracted Blank Plasma Spiked Post-Extraction | 2.0 | 29,100 | 0.97 | -3.0 |

| Extracted Blank Plasma Spiked Post-Extraction | 2.0 | 28,800 | 0.96 | -4.0 |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental results for this compound. Matrix Factor = (Peak Area in Extracted Matrix) / (Peak Area in Neat Solvent). % Matrix Effect = (Matrix Factor - 1) * 100.

These hypothetical data indicate a slight ion suppression effect in the extracted plasma matrix, as the matrix factors are slightly below 1. This highlights the importance of using appropriate internal standards to compensate for matrix effects during quantification.

Further research findings would delve into the optimization of specific steps within these protocols, such as incubation times, centrifugation speeds, solvent volumes and compositions, and the impact of different anticoagulant or preservation methods for biological samples. The goal is to establish a reproducible and reliable method that minimizes matrix interference and maximizes the recovery of this compound, ensuring accurate and sensitive quantification in various research applications.

Biological Significance and Functional Roles of Homothiocystine in Experimental Systems

Role in Redox Homeostasis and Antioxidant Mechanisms in Non-Human Models

The precise role of homothiocystine in redox homeostasis and antioxidant mechanisms in non-human models is not extensively documented in the available literature. However, given its structure, which is related to sulfur-containing amino acids, it is plausible to consider its potential involvement in these processes by analogy to better-studied compounds like cysteine and homocysteine.

Direct experimental data specifically detailing the interaction of this compound with reactive oxygen species (ROS) or reactive nitrogen species (RNS) in cellular models is limited. Sulfur-containing compounds are generally known to react with these species, contributing to cellular defense against oxidative and nitrosative stress. The presence of disulfide or trisulfide bonds in molecules related to this compound suggests a potential for redox activity.

The concept of thiol-disulfide balance is crucial for maintaining a reducing environment within cells and is primarily governed by the interconversion of thiols (-SH) and disulfides (-S-S-), often involving glutathione (B108866). While this compound contains a trisulfide bond (-S-S-S-), its direct contribution to the intracellular thiol-disulfide balance in experimental systems requires further investigation. Related compounds like homocystine, the disulfide form of homocysteine, participate in redox reactions, and it is conceivable that this compound could also be involved in similar pathways or interact with the enzymes and molecules that regulate this balance.

Interaction with Reactive Oxygen/Nitrogen Species in Cellular Models

Post-Translational Modifications of Proteins

Post-translational modifications (PTMs) play a critical role in diversifying protein function. Modifications involving sulfur are particularly important, with disulfide bond formation being a well-established PTM in proteins. The potential for this compound to participate in protein modifications, such as sulfuration or thiol-disulfide exchange, is an area of interest.

Research indicates that this compound can act as a substrate for the enzyme rhodanese (thiosulfate:cyanide sulfurtransferase). Rhodanese is known to catalyze the transfer of a sulfane sulfur atom from a donor molecule to an acceptor. This interaction suggests that this compound can donate a sulfur atom, potentially to other molecules, including protein cysteine residues through a process of sulfuration or thiol-disulfide exchange.

Studies comparing the activity of rhodanese with different sulfur compounds have shown that this compound exhibits appreciable activity as a substrate, similar to thiocystine (bis-[2-amino-2-carboxyethyl]trisulfide), which is a natural substrate for rhodanese. This suggests a mechanism where a sulfane sulfur from the trisulfide bond of this compound can be transferred.

While direct evidence of this compound-mediated protein sulfuration or thiol-disulfide exchange with protein cysteines in cellular contexts is limited, its demonstrated interaction with rhodanese provides a biochemical basis for such potential modifications in experimental systems.

Homocysteinylation is a type of protein modification where homocysteine becomes covalently attached to proteins, primarily through the formation of amide bonds with lysine (B10760008) residues (N-homocysteinylation) or disulfide bonds with cysteine residues (S-homocysteinylation). This process, particularly N-homocysteinylation via homocysteine thiolactone, has been linked to various pathological conditions.

Comparing the potential protein modifications by this compound with homocysteinylation reveals key differences. Homocysteinylation typically involves the formation of amide or disulfide bonds derived from homocysteine. In contrast, the interaction of this compound with rhodanese suggests a mechanism involving the transfer of a sulfane sulfur from a trisulfide bond. This would lead to different types of protein modifications compared to those caused by homocysteine or homocysteine thiolactone. While homocysteinylation can alter protein structure and function, the implications of protein modification by this compound-derived sulfur require specific investigation.

Potential for Sulfuration or Thiol-Disulfide Exchange with Protein Cysteines

Microbial and Plant Metabolism of this compound

Information specifically on the metabolism of this compound in microbes and plants is scarce. However, the metabolism of related sulfur amino acids, such as homocysteine and cysteine, is well-studied in these organisms.

Homocysteine is an important intermediate in sulfur metabolism in plants, involved in the synthesis of methionine. Research has also explored the metabolism of homocysteine thiolactone in plants, demonstrating their ability to synthesize this compound and incorporate homocysteine into proteins.

Given the structural relationship of this compound to homocysteine and cysteine, it is possible that microbes and plants possess metabolic pathways that can synthesize, degrade, or transform this compound. Its potential interaction with rhodanese, an enzyme found in various organisms, including some microbes and plants, hints at a possible role in sulfur metabolic pathways or detoxification mechanisms involving sulfane sulfur in these systems. However, detailed studies specifically elucidating the metabolic fate and pathways of this compound in microbial and plant systems are needed to understand its significance in these organisms.

Data Table: Relative Activity of Sulfur Compounds as Rhodanese Substrates

Based on research into rhodanese activity, various sulfur compounds can serve as substrates. While specific quantitative kinetic data for this compound across different studies may vary, its activity relative to other substrates like thiocystine has been noted.

| Substrate | Relative Rhodanese Activity (Qualitative) | Reference |

| Thiocystine | Appreciable | |

| This compound | Appreciable | |

| Other Analogs | Lower or negligible activity |

Note: This table is based on qualitative descriptions of activity from the cited sources, indicating that this compound shows notable activity as a rhodanese substrate compared to some other analogs tested.

Research into its Presence and Function in Plant Systems

While the direct presence and function of this compound in plant systems are not explicitly detailed in the search results, the metabolism and effects of the related compound homocysteine in plants have been studied . Homocysteine is a sulfur-containing non-proteinogenic amino acid that arises from methionine metabolism in plants . It plays a crucial role in de novo methionine synthesis and S-adenosylmethionine recycling, influencing the formation of various plant compounds .

Although the metabolic status of homocysteine in plants is less understood compared to mammalian cells, research suggests potential harmful effects of elevated homocysteine levels in plant cells, similar to its toxicity in yeast and bacteria . Homocysteine can potentially modify plant proteins through S-homocysteinylation, altering their structure and function .

Plants possess complex tissue and organ systems specialized for functions like photosynthesis, transport, and nutrient uptake . The vascular system, consisting of xylem and phloem, is responsible for transporting water, minerals, and organic compounds throughout the plant . Understanding these systems is important for studying the potential distribution and metabolic processing of sulfur compounds within plants.

Investigations in in vitro and Animal Models

Investigations into the biological effects of sulfur-containing compounds, including potential roles of this compound, have been conducted using various in vitro cell culture systems and in vivo animal models.

Studies in Cultured Cells (e.g., human umbilical vein endothelial cells, cardiomyoblasts, tumor cells)

Cultured cells, such as human umbilical vein endothelial cells (HUVECs), cardiomyoblasts, and tumor cells, serve as valuable models for studying cellular responses to various compounds. HUVECs are widely used to investigate the function and pathology of endothelial cells . Studies using HUVECs have examined the uptake and effects of related sulfur compounds like homocysteine . Homocysteine uptake by HUVECs occurs via both Na+-dependent (System ASC) and Na+-independent (System L) transport systems, similar to cysteine uptake . Elevated homocysteine levels have been shown to inhibit the viability and migration ability of HUVECs and downregulate vascular endothelial growth factor (VEGF) expression .

Cardiomyoblasts, such as the H9c2 cell line, are utilized in research related to cardiac cell function and differentiation . Studies on the effects of homocysteine in rat cardiomyoblasts (H9c2 cells) have indicated that high levels can induce apoptosis and plasma membrane changes . This effect appears to be primarily due to increased homocysteine levels rather than solely related to increased intracellular S-adenosylhomocysteine (SAH) . Homocysteine's impact in these cells involves increased nuclear NOX2 and p47(phox) expression, leading to increased nuclear reactive oxygen species (ROS) production .

Tumor cells are frequently used to investigate the effects of compounds on cancer growth and metabolism . Research on sulfane sulfur compounds has explored their levels in various cancer cells compared to normal cells . Some studies suggest that the level of sulfane sulfur-containing compounds may be decreased in cancer cells . While direct studies on this compound in tumor cells are not detailed in the provided results, the broader context of sulfane sulfur research in cancer cell lines, including the use of compounds like N-acetyl-L-cysteine (NAC) which can affect sulfane sulfur levels, is an active area of investigation . Homocitrullination, a modification mediated by myeloid-derived suppressor cells in the tumor environment, has also been explored as a target for cancer immunotherapy .

Exploration in Non-Human Organisms (e.g., rodents, lower organisms)

Animal models, particularly rodents, are extensively used to study the in vivo effects of various substances and to investigate metabolic pathways and disease mechanisms . While specific studies on this compound in rodents or lower organisms are not prominently featured in the search results, research on related sulfur compounds like homocysteine and the broader context of metabolic studies in these organisms provide relevant insights.

Rodent models are used to study metabolic disorders, including alterations in lipid metabolism and other pathways . Transcriptomics-driven metabolic pathway analysis in mouse models has revealed alterations in various metabolic pathways, such as triglyceride biosynthesis, fatty acid beta-oxidation, and cholesterol metabolism . These studies demonstrate the utility of animal models in dissecting complex metabolic changes.

Lower organisms, such as the rodent tapeworm Hymenolepis microstoma, are also subjects of biological research, particularly concerning parasitism and nutrient acquisition . Understanding the metabolism of such organisms can provide comparative insights into the roles of sulfur compounds in different biological systems.

Impact on Specific Enzyme Systems or Metabolic Pathways in Animal Models

Studies in animal models have investigated the impact of various factors on specific enzyme systems and metabolic pathways. While direct evidence regarding this compound's impact on specific enzyme systems or metabolic pathways in animal models is not explicitly provided, research on related sulfur metabolism offers context.

Rhodanese (thiosulfate:cyanide sulfurtransferase) is an enzyme involved in sulfur transfer and cyanide detoxification . Studies on analogs of thiocystine have shown that this compound has appreciable activity as a substrate for rhodanese in in vitro assays . This suggests a potential interaction with sulfur transfer mechanisms, although its in vivo relevance in animal models requires further investigation.

The necessity of considering sexual dimorphism in experimental studies using rodents is also highlighted, as differences in glial cell proliferation and gene expression have been observed between male and female rodents . This underscores the complexity of interpreting metabolic and enzymatic studies in animal models.

Structure Activity Relationship Studies and Design of Homothiocystine Analogs

Systematic Modification of Homothiocystine Structure

Systematic modifications of the this compound structure have been undertaken to probe the importance of specific functional groups and structural elements for its activity, particularly as a substrate for enzymes like rhodanese. This compound is an analog of thiocystine, differing in the length of the carbon chain adjacent to the amino and carboxyl groups.

Variations in Carbon Chain Length and Sulfur Linkages

Variations in the carbon chain length are a key difference between thiocystine and this compound. Thiocystine is described as bis-[2-amino-2-carboxyethyl]trisulfide, while this compound is bis-[2-amino-2-carboxypropyl]trisulfide, indicating an increased carbon chain length in the latter. Studies comparing these analogs have shown that this variation in carbon chain length influences substrate activity. Specifically, among the tested analogs of thiocystine, only this compound, with its lengthened carbon chain, demonstrated appreciable activity as a rhodanese substrate. This highlights the sensitivity of the enzyme's active site to the spatial presentation of the sulfur linkage and the amino acid moieties, dictated by the carbon chain length.

This compound contains a trisulfide linkage (-S-S-S-). The nature and length of sulfur linkages are critical determinants of the chemical and biological properties of sulfur-containing compounds. While the provided research primarily focuses on the impact of the surrounding amino acid structure on the activity related to the sulfur, modifications specifically to the trisulfide bond itself (e.g., altering it to a disulfide or polysulfide of different length) would be expected to profoundly affect its redox properties and interactions with enzymes that process sulfane sulfur, such as rhodanese.

Comparative Analysis with Thiocystine and Other Sulfur-Containing Amino Acids

A comparative analysis of this compound with Thiocystine and other sulfur-containing amino acids reveals key differences in their structures and biochemical behaviors. Thiocystine and this compound both feature polysulfide linkages, specifically a trisulfide in the case of this compound. In contrast, common sulfur-containing amino acids like cysteine and homocysteine contain thiol (-SH) groups, and cystine contains a disulfide (-S-S-) bond formed by the oxidation of two cysteine molecules. Methionine contains a thioether (-S-CH3) group.

The notable difference in the sulfur linkage (trisulfide in this compound/Thiocystine versus thiol, disulfide, or thioether in cysteine, cystine, homocysteine, and methionine) underlies distinct reactivity profiles. The trisulfide bond in this compound makes it a source of sulfane sulfur, which can be transferred to enzymes like rhodanese.

Comparative studies on rhodanese activity demonstrate that while thiocystine is a natural substrate, this compound also exhibits appreciable activity. This contrasts with analogs where the carboxyl or amino groups were eliminated or the carbon chain length was different from that of this compound. Other sulfur-containing amino acids like cysteine, cystine, homocysteine, and methionine have different roles in metabolism and protein structure and function. For example, methionine is crucial for protein synthesis initiation and methylation reactions, while cysteine is vital for disulfide bond formation in proteins and is a precursor for glutathione (B108866) and taurine. Homocysteine is an intermediate in methionine metabolism.

The specific interaction of this compound and Thiocystine with rhodanese, facilitating the transfer of sulfane sulfur, distinguishes them from these other sulfur amino acids in this particular enzymatic context.

| Compound | Structure Type of Sulfur Linkage | Rhodanese Substrate Activity (Relative) |

| Thiocystine | Trisulfide (-S-S-S-) | Natural Substrate |

| This compound | Trisulfide (-S-S-S-) | Appreciable Activity |

| Thiocystine Analog (Carboxyl/Amino Eliminated) | Trisulfide (-S-S-S-) | Little/No Activity |

| Other Sulfur Amino Acids (Cysteine, Methionine, Cystine, Homocysteine) | Thiol, Thioether, Disulfide | Not described as appreciable substrates for sulfane sulfur transfer by rhodanese in this context |

Rational Design of Derivatives for Targeted Biochemical Probes

The understanding gained from SAR studies on this compound and its analogs can inform the rational design of derivatives for use as targeted biochemical probes. Rational design involves using structural and mechanistic information to create molecules with desired properties and specific interactions with biological targets Current time information in Kolkata, IN..

Given this compound's activity as a sulfane sulfur donor via enzymes like rhodanese, derivatives could be designed to target specific sulfur-processing pathways or enzymes. Modifications to the amino and carboxyl groups could influence cellular uptake, localization, or interaction with specific transporters or enzymes. For example, masking the charged amino or carboxyl groups with protecting groups could enhance cell membrane permeability. Attaching fluorescent tags or radioactive isotopes to the amino or carboxyl groups, or potentially to the sulfur chain through appropriate linkers, could yield probes for tracking this compound metabolism or the activity of enzymes that utilize it as a substrate.

Variations in the carbon chain length could be explored to optimize the fit and interaction with the active sites of target enzymes, building upon the observation that the propyl chain in this compound confers appreciable rhodanese activity compared to the ethyl chain in Thiocystine.

Furthermore, modifications to the trisulfide linkage, while potentially altering the core activity, could lead to derivatives with modulated sulfane sulfur lability or reactivity, allowing for the study of specific redox environments or sulfur transfer mechanisms. Incorporating click chemistry handles into the structure could enable facile conjugation to biomolecules or solid supports for activity-based protein profiling or affinity purification of interacting partners.

The rational design of this compound derivatives as biochemical probes requires a deep understanding of the target biological system and the specific question being addressed. By systematically modifying the structure based on SAR insights, researchers can create tools to dissect the roles of sulfane sulfur and related pathways in various biological processes.

Future Directions and Emerging Research Avenues

Elucidating Undiscovered Enzymatic Pathways Involving Homothiocystine

Current research indicates that this compound, defined in some biological contexts as bis-[2-amino-2-carboxypropyl]trisulfide, can serve as a substrate for enzymes like rhodanese (thiosulfate:cyanide sulfurtransferase) . This suggests its involvement in sulfur transfer reactions within biological systems . However, the full spectrum of enzymatic pathways in which this compound participates remains largely undiscovered.

Future research should focus on identifying novel enzymes that interact with this compound, either as a substrate, product, or regulator. This could involve targeted biochemical assays using purified enzymes or cell extracts from various organisms. Computational approaches, such as integrative pathway mapping, could also be employed to predict potential enzymatic partners and pathways based on structural similarities, genomic context, and known reaction types . Such methods aim to predict the functions of enzymes and organize them into metabolic pathways by considering various data sources . By applying these techniques to this compound, researchers can generate hypotheses about its metabolic fate and the enzymes involved.

Furthermore, investigating the reaction mechanisms of enzymes known to interact with this compound, like rhodanese, in greater detail could reveal intermediate steps and regulatory mechanisms previously unknown. Understanding the kinetics and thermodynamics of these reactions will provide crucial insights into how this compound is metabolized and how its levels are controlled within cells.

Advanced Omics Approaches to Map this compound Interactomes

The application of advanced omics technologies presents a powerful approach to comprehensively map the molecular interactions involving this compound. While genomics, transcriptomics, and proteomics provide broad insights into biological systems, integrating these with metabolomics, specifically focused on sulfur-containing compounds, can offer a more complete picture of this compound's role. Omics approaches are interdisciplinary fields that use high-throughput technologies to generate large-scale data at the molecular level to understand biological systems .

Future studies should utilize multi-omics strategies to identify proteins that bind to or are modified by this compound (proteomics), genes whose expression is affected by this compound levels (transcriptomics and genomics), and other metabolites whose concentrations correlate with this compound (metabolomics) . Techniques such as affinity purification coupled with mass spectrometry could be employed to isolate and identify proteins that directly interact with this compound. Metabolomic profiling of cells or organisms exposed to varying levels of this compound could reveal downstream metabolic changes and potential pathways influenced by this compound.

The integration and analysis of these diverse omics datasets pose significant computational challenges . Developing and applying advanced bioinformatics and systems biology approaches will be crucial for constructing molecular networks and identifying key nodes where this compound exerts its influence. This will help in understanding its interactome – the complete set of molecular interactions involving this compound – and its impact on cellular processes.

Developing Novel Research Tools and Methodologies for this compound Study

Studying sulfur-containing compounds like this compound often presents unique analytical challenges due to the complex chemistry of sulfur. The development of novel and more sensitive research tools and methodologies is essential to advance the understanding of this compound.

Future research should focus on creating highly specific and sensitive analytical methods for the detection and quantification of this compound in various biological matrices. This could involve the development of new chromatography-mass spectrometry (LC-MS or GC-MS) methods with improved separation and detection limits. Techniques for the detection of sulfane sulfur compounds, such as resonance synchronous spectroscopy, have been explored and could potentially be refined or adapted for specific application to this compound .

Furthermore, the development of molecular probes or biosensors that can specifically target and visualize this compound within living cells would be invaluable for studying its localization, dynamics, and interactions in real-time. This could involve the design of fluorescent or Запрос был отклонен. Пожалуйста, попробуйте еще раз.

Q & A

Q. What are the established protocols for synthesizing homothiocystine, and how can purity be verified?

this compound synthesis typically involves oxidative dimerization of homocysteine under controlled pH and temperature. To verify purity, researchers should employ high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to confirm molecular weight and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation, particularly for distinguishing disulfide bonds from other sulfur-containing moieties. Safety protocols, including handling under inert atmospheres, are essential due to its reactive thiol groups .

Q. Which analytical techniques are most reliable for quantifying this compound in biological samples?

Enzymatic assays using cysteine dioxygenase or electrochemical sensors are widely used for quantification. For example, Wang et al. (2004) developed an electrochemical sensor with high specificity for thiol-containing compounds, applicable to this compound detection in plasma . Researchers should validate these methods against standardized calibration curves and account for matrix effects by spiking control samples with known concentrations.

Q. How should experimental controls be designed to study this compound’s role in metabolic pathways?

Include negative controls (e.g., thiol-blocking agents like N-ethylmaleimide) to confirm this compound-specific effects. Positive controls might involve comparing its behavior to homocysteine or cystine. For in vitro studies, use cell lines with knocked-out enzymes (e.g., cystathionine β-synthase) to isolate metabolic contributions .

Advanced Research Questions

Q. How can contradictory findings about this compound’s oxidative stability be resolved?

Discrepancies often arise from variations in buffer composition (e.g., trace metal ions accelerating oxidation) or measurement techniques. Researchers should replicate experiments under strictly anaerobic conditions and use chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation. Cross-validation via multiple methods (e.g., HPLC, spectrophotometry) is recommended to address methodological biases .

Q. What strategies are effective for elucidating this compound’s interactions with metalloenzymes?

Employ X-ray crystallography or cryo-electron microscopy to map binding sites. Kinetic assays under varying substrate concentrations can reveal inhibition/activation mechanisms. For example, Simmons et al. (2006) demonstrated how cysteine dioxygenase activity is modulated by substrate analogs, a approach adaptable to this compound studies .

Q. How should researchers address ethical and reproducibility challenges in this compound studies involving human samples?

Adhere to institutional review board (IRB) guidelines for informed consent and data anonymization. For reproducibility, document pre-analytical variables (e.g., sample storage temperature, anticoagulants used) meticulously. Share protocols via platforms like Protocols.io to enhance transparency .

Methodological Guidance

What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example:

- Population: Human hepatocyte models

- Intervention: this compound exposure

- Comparison: Homocysteine-treated controls

- Outcome: Glutathione synthesis rates .

Q. How can systematic reviews improve the interpretation of fragmented data on this compound’s biochemical roles?

Follow PRISMA guidelines to conduct literature searches across PubMed, Embase, and Web of Science. Use tools like ROBIS to assess bias in included studies. Meta-analyses should stratify data by experimental models (e.g., in vitro vs. in vivo) to identify context-dependent effects .

Emerging Research Directions

Q. What novel applications of this compound are being explored in redox biology?

Recent studies investigate its potential as a hydrogen sulfide (H₂S) donor in ischemic preconditioning. Researchers are optimizing prodrug formulations to enhance tissue-specific delivery, leveraging pH-sensitive linkers or nanoparticle encapsulation .

Q. How can computational models predict this compound’s behavior in complex biological systems?

Molecular dynamics simulations can map its interactions with lipid bilayers or protein targets. Systems biology tools like COPASI enable kinetic modeling of its incorporation into sulfur metabolism networks, aiding hypothesis generation before wet-lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.